

Vinfluunine Pharmacokinetics and Metabolism in Humans: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinflunine is a third-generation bifluorinated semi-synthetic vinca alkaloid, derived from vinorelbine.[1] As a microtubule inhibitor, it disrupts the mitotic process, making it a potent agent against rapidly dividing cancer cells.[1] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of **vinflunine** in humans, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental pathways.

I. Pharmacokinetics

The pharmacokinetic profile of **vinflunine** has been characterized in several clinical trials. Following intravenous administration, **vinflunine** exhibits a multi-exponential decay in blood concentrations.[2] Its disposition is linear over a dose range of 30 to 400 mg/m².[2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **vinflunine** and its active metabolite, 4-O-deacetyl-**vinflunine** (DVFL), in cancer patients. Table 1 presents data from a Phase I study in patients with advanced solid tumors receiving the recommended dose of 320 mg/m². Table 2 provides data from a study in patients with varying degrees of renal function, demonstrating the impact of renal impairment on drug clearance.



Table 1: Pharmacokinetic Parameters of **Vinflunine** and DVFL in Patients with Advanced Solid Tumors (320 mg/m² Dose)

Parameter	Vinflunine (Mean ± SD)	4-O-deacetyl-vinflunine (DVFL) (Mean ± SD)
Cmax (ng/mL)	6552 (2469–11616)	51.3 (26.1–103)
AUC(0,∞) (ng·h/mL)	14212 (7648–27070)	4251 (1935–8731)
CLtot (L/h)	42.9 (19.5–74.0)	-
Vd,z (L)	2355 (739–4379)	-
t½,z (h)	38.5 (15.0–68)	-
Metabolic Ratio	-	0.321 (0.160-0.576)

Data from a control group of patients with normal renal function (CrCl > 60 mL/min) presented in a study on patients with renal impairment. Cmax for the control group was not calculated due to a shorter infusion time in the original study.[2]

Table 2: Influence of Renal Impairment on Vinflunine and DVFL Pharmacokinetics



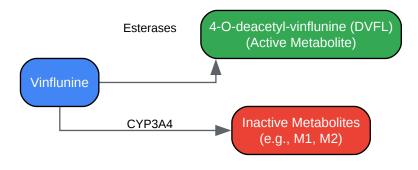
Parameter	Moderate Renal Impairment (280 mg/m²) (Mean (range))	Severe Renal Impairment (250 mg/m²) (Mean (range))
Vinflunine Cmax (ng/mL)	6552 (2469–11616)	6757 (4293–8877)
Vinflunine AUC(0,∞) (ng·h/mL)	14422 (8697–22169)	15521 (10612–22827)
Vinflunine CLtot (L/h)	35.9 (24.4–50.8)	28.1 (19.4–37.2)
Vinflunine Vd,z (L)	1790 (1286–2560)	1476 (823–2400)
Vinflunine t½,z (h)	35.8 (28.5–45.4)	37.3 (28.9–44.7)
DVFL Cmax (ng/mL)	51.3 (26.1–103)	49.9 (18.5–90.1)
DVFL AUC(0,tlast) (ng·h/mL)	5551 (2097–9729)	5211 (1895–10073)
Metabolic Ratio	0.386 (0.231–0.677)	0.331 (0.177–0.523)

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II. Metabolism

Vinflunine is extensively metabolized in the liver.[3] The primary routes of metabolism involve hydrolysis by multiple esterases to form the only known active metabolite, 4-O-deacetyl-**vinflunine** (DVFL), and oxidation by the cytochrome P450 isoenzyme CYP3A4 to produce several inactive metabolites.[2] In vitro studies using human liver microsomes have identified two of these inactive metabolites, tentatively presumed to be an N-oxide or hydroxylated metabolite (M1) and an epoxide metabolite (M2).[4] A study using radiolabeled **vinflunine** described a total of 11 metabolites.[5]

Metabolic Pathway of Vinflunine





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Caption: Metabolic pathway of **vinflunine** in humans.

III. Experimental ProtocolsA. Clinical Pharmacokinetic Study Protocol (Phase I)

This section outlines a typical protocol for a Phase I clinical trial to evaluate the pharmacokinetics of intravenous **vinflunine** in patients with advanced solid tumors.

- 1. Patient Population:
- Adult patients (≥ 18 years) with a histologically confirmed diagnosis of a metastatic or advanced-stage malignant tumor for which no curative therapy exists.
- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
- Adequate organ function (hematological, renal, and hepatic).
- Exclusion criteria include prior treatment with **vinflunine** or other vinca alkaloids, significant neurological or psychiatric disorders, and pregnancy or lactation.[7]
- 2. Dosing and Administration:
- Vinflunine is administered as a 10-minute intravenous infusion every 3 weeks.[3]
- Dose escalation is performed in cohorts of patients to determine the maximum tolerated dose (MTD). A common starting dose is 30 mg/m², with subsequent escalations. The recommended Phase II dose has been established at 320 mg/m².[3][5]
- 3. Pharmacokinetic Sampling:
- Serial blood samples are collected at predefined time points during the first cycle of treatment. A typical sampling schedule includes pre-dose, at the end of the infusion, and at multiple time points post-infusion (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours).[8]
- 4. Bioanalytical Method:



 Quantification of vinflunine and DVFL in whole blood or plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][9]

B. In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an in vitro experiment to study the metabolism of **vinflunine** using human liver microsomes.

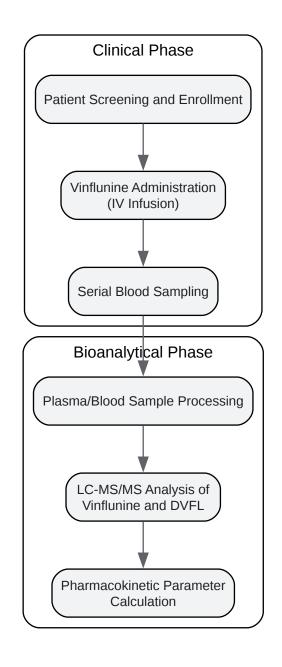
- 1. Materials:
- Pooled human liver microsomes.
- Vinflunine.
- NADPH regenerating system (or NADPH).
- Phosphate buffer.
- Selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4).
- Organic solvent for extraction (e.g., methyl tert-butyl ether).
- · LC-MS/MS system.
- 2. Incubation Procedure:
- A reaction mixture is prepared containing human liver microsomes, vinflunine, and phosphate buffer.
- The mixture is pre-incubated at 37°C.
- The metabolic reaction is initiated by the addition of the NADPH regenerating system.
- The incubation is carried out at 37°C with gentle agitation.
- The reaction is terminated at various time points by the addition of a cold organic solvent.



- For inhibitor studies, selective CYP450 inhibitors are pre-incubated with the microsomes before the addition of **vinflunine**.[4]
- 3. Sample Processing and Analysis:
- The terminated reaction mixtures are centrifuged to precipitate proteins.
- The supernatant containing the metabolites is collected, evaporated to dryness, and reconstituted in the mobile phase.
- The samples are then analyzed by LC-MS/MS to identify and quantify the metabolites formed.[9]

Experimental Workflow Diagrams

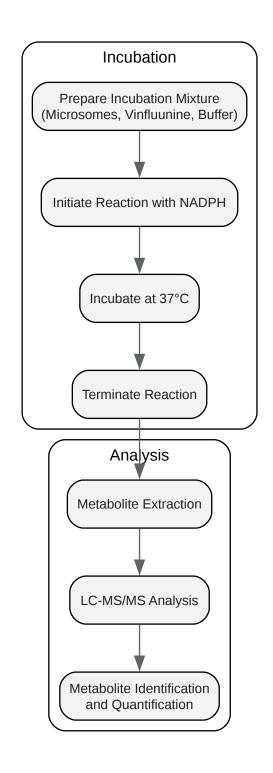




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Caption: Workflow of a clinical pharmacokinetic study of vinflunine.





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Caption: Workflow for an in vitro metabolism study of vinflunine.

IV. Conclusion



This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **vinflunine** in humans. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers, scientists, and drug development professionals involved in the study of this important anticancer agent. A thorough understanding of these aspects is crucial for optimizing its clinical use and for the development of future therapeutic strategies.

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